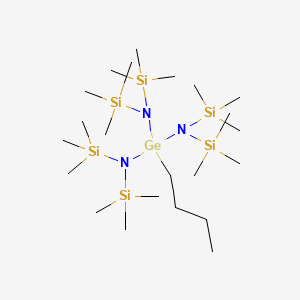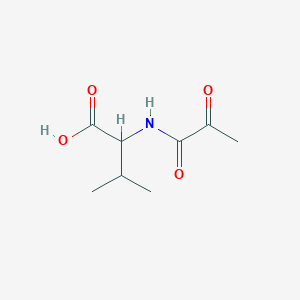![molecular formula C12H15N3 B14178485 9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- CAS No. 922500-20-7](/img/structure/B14178485.png)
9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Azabicyclo[421]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- is a complex organic compound featuring a bicyclic structure with a pyrimidinyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using techniques such as molecular docking and biochemical assays.
相似化合物的比较
Similar Compounds
9-Azabicyclo[4.2.1]non-2-ene: Lacks the pyrimidinyl substituent.
2-(5-Pyrimidinyl)-9-azabicyclo[4.2.1]nonane: A structural isomer with different spatial arrangement.
9-Azabicyclo[4.2.1]non-2-ene, 2-(4-pyrimidinyl)-: Similar structure with a different position of the pyrimidinyl group.
Uniqueness
The uniqueness of 9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- lies in its specific stereochemistry and the presence of the pyrimidinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
922500-20-7 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC 名称 |
(1S,6S)-2-pyrimidin-5-yl-9-azabicyclo[4.2.1]non-2-ene |
InChI |
InChI=1S/C12H15N3/c1-2-10-4-5-12(15-10)11(3-1)9-6-13-8-14-7-9/h3,6-8,10,12,15H,1-2,4-5H2/t10-,12-/m0/s1 |
InChI 键 |
PAOZWTXNJKJBTG-JQWIXIFHSA-N |
手性 SMILES |
C1C[C@H]2CC[C@H](N2)C(=C1)C3=CN=CN=C3 |
规范 SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
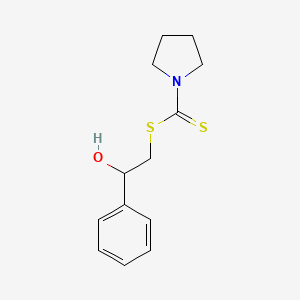
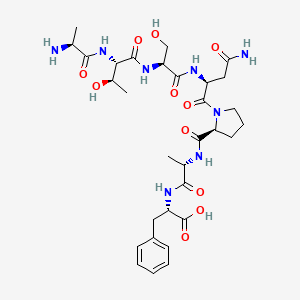
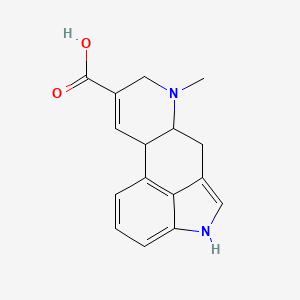
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
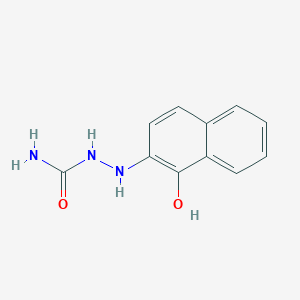
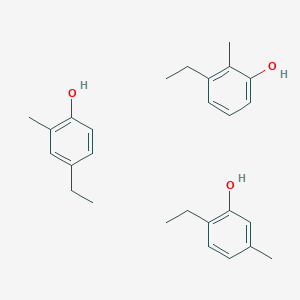
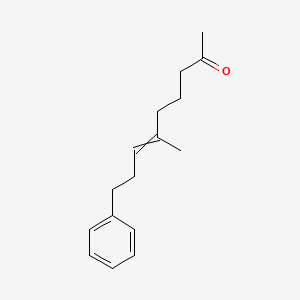
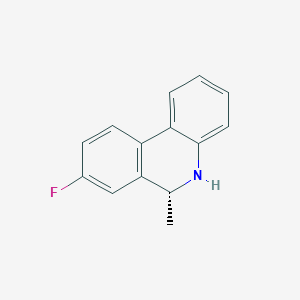
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
